molecular formula C25H23ClN2O3 B5140258 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Cat. No. B5140258
M. Wt: 434.9 g/mol
InChI Key: HPAROOPKLMHOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a chemical compound that has attracted significant attention in the field of scientific research. The compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including anticancer, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been reported to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. Furthermore, the compound has been shown to modulate the expression of several genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments is its potent antitumor activity against a variety of cancer cell lines. The compound is also relatively easy to synthesize and has been shown to have low toxicity in animal models. However, one of the limitations of using the compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One direction is to investigate the potential of the compound as a therapeutic agent for cancer treatment. Another direction is to study the mechanism of action of the compound in more detail to identify potential targets for drug development. Furthermore, the compound could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential. Finally, the compound could be tested in combination with other anticancer agents to determine its synergistic effects.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been reported in the literature. The method involves the reaction of 4-chloroaniline with 2-(2-methylphenoxy) ethyl bromide in the presence of potassium carbonate and copper powder to yield 4-(2-methylphenoxy)phenyl)-4-chlorobut-3-en-2-one. This intermediate is then reacted with 2-aminoethyl diethylamine in the presence of acetic acid to obtain the final product.

Scientific Research Applications

2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its biological activities. The compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have antiviral activity against human cytomegalovirus and herpes simplex virus type 1. Furthermore, the compound has been found to possess antifungal activity against Candida albicans.

properties

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-18-6-2-5-9-23(18)31-17-16-30-15-14-28-24(19-10-12-20(26)13-11-19)27-22-8-4-3-7-21(22)25(28)29/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAROOPKLMHOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-[2-[2-(2-methylphenoxy)ethoxy]ethyl]quinazolin-4-one

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